![molecular formula C21H24N2O3 B4432409 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432409.png)
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
描述
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as PHA-793887, is a small molecule inhibitor of cyclin dependent kinase (CDK) 2 and CDK9. It was first synthesized and characterized in 2008 by Pfizer.
作用机制
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits CDK2 and CDK9 by binding to the ATP binding site of the enzymes. This prevents the enzymes from phosphorylating their substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. CDK9 is involved in the transcription of pro-inflammatory genes, and inhibition of CDK9 by this compound leads to decreased expression of these genes.
实验室实验的优点和局限性
One advantage of 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for CDK2 and CDK9, which reduces the likelihood of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments.
未来方向
1. Combination therapy: 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. Further studies could investigate the potential of combination therapy with this compound and other drugs.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize cancer treatment and improve patient outcomes.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Target validation: Further studies could investigate the role of CDK2 and CDK9 in cancer progression and validate them as therapeutic targets.
5. Structural modification: The synthesis of analogs of this compound with improved solubility and potency could improve its usefulness as a therapeutic agent.
科学研究应用
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. CDKs are involved in cell cycle regulation and their overexpression has been linked to various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-4-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)16-3-5-17(6-4-16)20(24)22-19-9-7-18(8-10-19)21(25)23-11-13-26-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDVYXUYFJHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。